1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with a chloro and trifluoromethyl group, and an indole ring with a carbonitrile group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, causing changes that inhibit their function . This could potentially lead to the attenuation of secondary metabolism and thwarting of bacterial growth .
Biochemical Pathways
Based on the potential target of action, it can be inferred that the compound may affect the pathways related to bacterial cell viability and virulence .
Pharmacokinetics
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that the compound may have favorable pharmacokinetic properties that allow it to exert its effects without causing significant harm to human cells .
Result of Action
Based on the potential target of action, it can be inferred that the compound may lead to the inhibition of bacterial cell viability and virulence .
Biochemical Analysis
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction disrupts secondary metabolism and attenuates bacterial growth .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of primary membrane components like palmitate, thereby affecting the assembly of virulence-determining components in bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits bacterial phosphopantetheinyl transferase by binding to the enzyme, which leads to the disruption of fatty acid synthase pathways and secondary metabolism . This inhibition results in reduced bacterial cell viability and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a potent inhibitor in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of phosphopantetheinyl transferase affects the fatty acid synthase pathway, leading to reduced production of essential metabolites like palmitate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on bacterial phosphopantetheinyl transferase .
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions.
Indole Ring Formation: The indole ring is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The pyridine and indole rings are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and boron reagents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:
Fluopicolide: A fungicide with a similar pyridine structure but different substituents.
Trifluoromethylpyridines: A class of compounds with similar trifluoromethyl groups, used in agrochemicals and pharmaceuticals.
Indole Derivatives: Compounds with an indole ring, known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N3/c16-12-5-10(15(17,18)19)7-21-14(12)22-8-9(6-20)11-3-1-2-4-13(11)22/h1-5,7-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODHLNQNVFFSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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